

3,6-Dimethyloctan-3-ol biofuel potential

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Compound of Interest

Compound Name: 3,6-Dimethyloctan-3-ol

CAS No.: 151-19-9

Cat. No.: B092798

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Title: **3,6-Dimethyloctan-3-ol**: Metabolic Architectures and Catalytic Upgrading for High-Density Biofuels

Part 1: Executive Technical Summary

The transition from fossil-derived kerosene to biosynthetic alternatives requires molecules that mimic the energy density of hydrocarbons while offering superior combustion profiles. **3,6-Dimethyloctan-3-ol** (an isomer of tetrahydrolinalool) represents a critical "pivot molecule" in this transition.

Unlike simple linear alcohols (e.g., butanol), this branched terpene derivative possesses a quarternary carbon and mid-chain branching. These structural features confer three distinct advantages for biofuel applications:

- **Cold-Flow Superiority:** The 3,6-branching disrupts crystal packing, significantly lowering the freezing point compared to linear C10 isomers, a non-negotiable requirement for Aviation Turbine Fuel (Jet A-1).
- **High Energy Density:** As a saturated C10 species, it bridges the gap between volatile gasoline extenders and heavy diesel fractions.
- **Versatility:** It serves as a dual-use candidate—directly as a clean-burning oxygenate (reducing particulate matter in diesel) or as an immediate precursor to 3,6-dimethyloctane, a high-value saturated alkane for drop-in jet fuel.

This guide details the metabolic synthesis of the terpene scaffold and the downstream chemo-catalytic upgrading required to valorize this molecule.^[1]

Part 2: Metabolic Synthesis & Engineering^{[2][3][4]}

The biosynthesis of **3,6-dimethyloctan-3-ol** is not native to standard industrial hosts (*E. coli* or *S. cerevisiae*). It requires the metabolic engineering of the isoprenoid pathway to generate the monoterpene backbone, followed by specific enzymatic or chemical saturation.

The Upstream Pathway: MEP vs. MVA

For industrial production, the Mevalonate (MVA) pathway in yeast (*S. cerevisiae*) is generally preferred over the Methylerythritol phosphate (MEP) pathway due to higher flux capacities for C10 precursors.

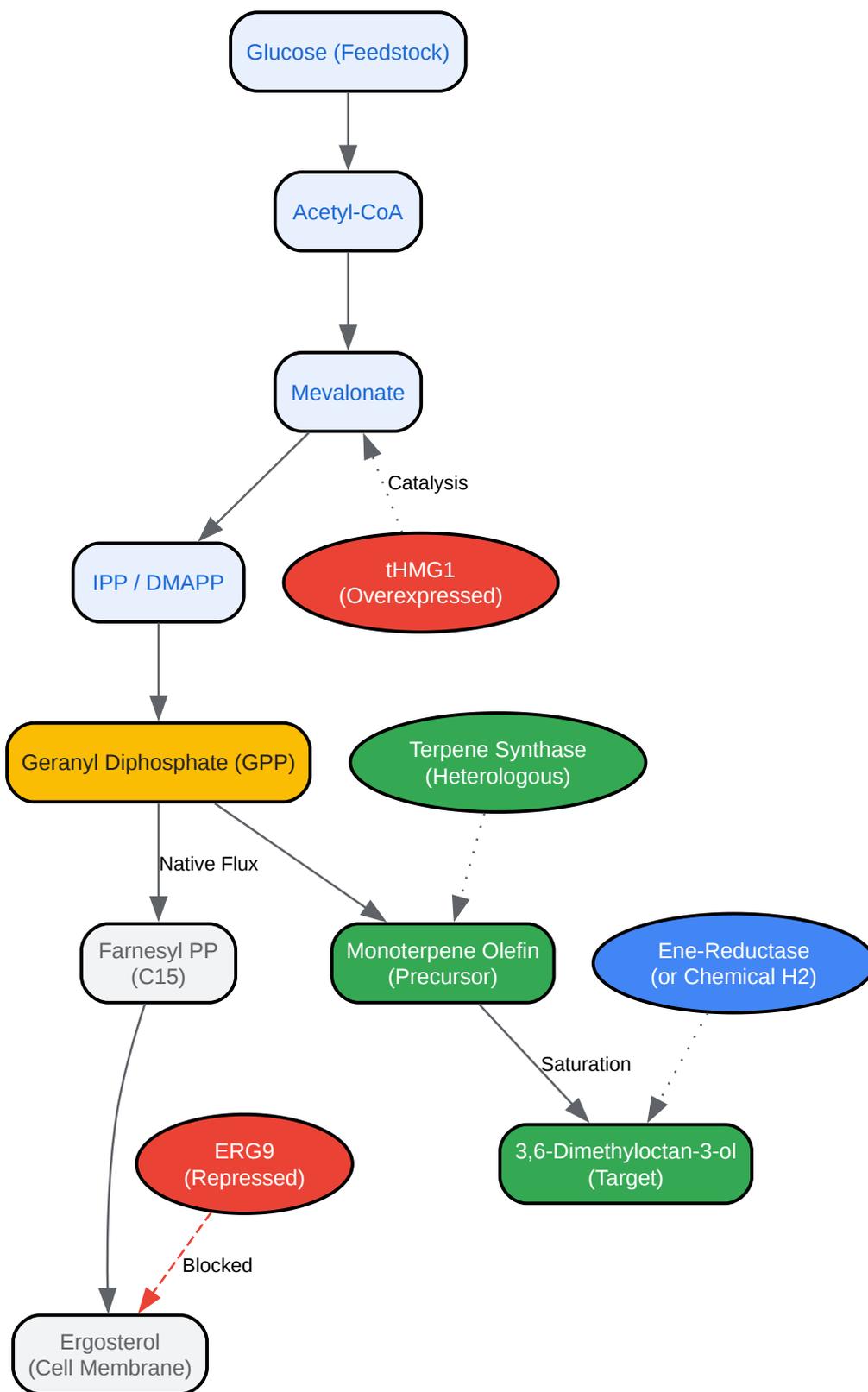
Critical Metabolic Node: Geranyl Diphosphate (GPP). To accumulate the C10 skeleton, flux must be directed away from sterol synthesis (Ergosterol) and towards the heterologous terpene synthase.

Engineering Strategy:

- Overexpression of tHMG1: Truncated HMG-CoA reductase removes feedback inhibition, maximizing mevalonate production.
- Downregulation of ERG9: Repressing squalene synthase prevents carbon loss to sterols.
- Expression of Promiscuous Synthases: Utilizing a variant of Linalool Synthase (LIS) or a specific methyltransferase to achieve the 3,6-carbon skeleton arrangement.

Visualization: Metabolic Flux Architecture

The following diagram illustrates the engineered pathway required to divert carbon from glucose to the monoterpene alcohol precursor.



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Caption: Engineered Mevalonate Pathway diverting flux from sterol synthesis (ERG9 repression) to monoterpene production via heterologous synthase expression.

Part 3: Chemo-Catalytic Upgrading

While biology builds the scaffold, chemistry refines the fuel. The biological product is typically unsaturated (containing C=C double bonds). To produce **3,6-dimethyloctan-3-ol**, the precursor must be hydrogenated.

Why Hydrogenation? Unsaturated terpenes are unstable; they polymerize (form gum) in engines and react with atmospheric oxygen. Saturation converts the olefin to a stable alcohol (**3,6-dimethyloctan-3-ol**).

Reaction Engineering

- Catalyst: 5% Pd/C (Palladium on Carbon) or Raney Nickel.
- Conditions: Mild pressure (3–5 bar H₂), 40–60°C.
- Selectivity: The goal is to hydrogenate the C=C bonds without hydrogenolyzing the C-OH bond (unless the target is the alkane).

Workflow: From Fermentation Broth to Fuel

The following diagram details the downstream processing (DSP) logic.



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Caption: Downstream processing workflow for isolating and upgrading terpene precursors to saturated alcohol fuel.

Part 4: Fuel Properties & Comparative Analysis

The value of **3,6-dimethyloctan-3-ol** lies in its physicochemical balance. The table below contrasts it with its precursor (Linalool) and standard Diesel.

Property	3,6-Dimethyloctan-3-ol	Linalool (Precursor)	Diesel (Reference)	Biofuel Implication
Molecular Formula	C ₁₀ H ₂₂ O	C ₁₀ H ₁₈ O	Mix (C ₁₀ -C ₁₅)	High H:C ratio improves combustion.
Boiling Point	~198°C	198°C	180–360°C	Ideal mid-distillate range (Jet/Diesel).
Flash Point	~82°C	75°C	>55°C	Safe for transport and storage.[2]
Density (g/mL)	0.826	0.870	0.832	Matches diesel density; drop-in compatible.
Stability	High (Saturated)	Low (Polymerizes)	High	Essential for long-term fuel storage.
Oxygen Content	~10.1%	~10.3%	0%	Reduces soot/PM emissions significantly.

Key Insight: The saturation of the double bonds increases the Cetane Number (CN). While linalool has a poor CN (~20-25), **3,6-dimethyloctan-3-ol** is estimated to range between 45–50, making it a viable ignition improver for low-quality blends.

Part 5: Experimental Protocol – Catalytic Hydrogenation

Objective: Convert the monoterpene precursor to **3,6-dimethyloctan-3-ol** with >99% conversion and >95% selectivity.

Safety: Hydrogen gas is highly flammable. Work in a rated fume hood or explosion-proof facility.

- Catalyst Preparation:
 - Load 0.5 g of 5% Pd/C catalyst into a high-pressure stainless steel autoclave (e.g., Parr reactor).
 - Rationale: Palladium offers the best turnover frequency (TOF) for olefin saturation under mild conditions.
- Substrate Loading:
 - Dissolve 10 g of the monoterpene precursor in 50 mL of Ethanol (Green solvent).
 - Add to the reactor. Seal the vessel.
- Purging:
 - Flush the reactor 3 times with Nitrogen (N₂) to remove oxygen.
 - Flush 2 times with Hydrogen (H₂).
- Reaction:
 - Pressurize to 4 bar (60 psi) with H₂.
 - Heat to 50°C with stirring at 800 rpm.
 - Monitoring: Monitor H₂ uptake via pressure drop. Reaction is complete when pressure stabilizes (typically 2–4 hours).
- Work-up:
 - Cool to room temperature. Vent H₂.
 - Filter the mixture through a Celite pad to recover the Pd/C catalyst (Catalyst is reusable).
 - Remove ethanol via rotary evaporation.

- Validation (GC-MS):
 - Analyze the oil.[3] Look for the disappearance of olefinic peaks (m/z 69, 93 typical for terpenes) and the emergence of the molecular ion peak for the saturated alcohol (m/z 158).

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